molecular formula C9H6F3NO B8635049 1H-Indol-5-ol, 6-(trifluoromethyl)-

1H-Indol-5-ol, 6-(trifluoromethyl)-

Cat. No.: B8635049
M. Wt: 201.14 g/mol
InChI Key: BJINGLBYNHTWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Indole (B1671886) Core in Chemical and Biological Research

The indole nucleus is a fundamental heterocyclic structure found in numerous biologically active compounds. easychair.org Its presence in the amino acid tryptophan makes it a building block for various proteins and a precursor to important biomolecules like the neurotransmitter serotonin. In medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. easychair.orgnih.govresearchgate.net The development of novel indole derivatives remains a subject of intense interest in the pursuit of new therapeutic agents. semanticscholar.org

Strategic Incorporation of the Trifluoromethyl Group in Organic Molecules

The trifluoromethyl (CF3) group is a unique substituent that is almost exclusively found in synthetic compounds. researchgate.net Its incorporation into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic potential. The high electronegativity of the fluorine atoms in the CF3 group can significantly alter the electronic properties of the parent molecule, influencing its acidity, basicity, and dipole moment. Furthermore, the lipophilicity of the CF3 group can improve a molecule's metabolic stability and membrane permeability, which are crucial pharmacokinetic properties. The introduction of a trifluoromethyl group can lead to enhanced binding affinity to target proteins and increased biological activity. researchgate.netnih.gov

Contextualizing 1H-Indol-5-ol, 6-(trifluoromethyl)- within Contemporary Medicinal and Organic Chemistry

The compound 1H-Indol-5-ol, 6-(trifluoromethyl)- emerges as a molecule of significant interest at the intersection of indole chemistry, fluorine chemistry, and medicinal chemistry. While direct and extensive research on this specific compound is not widely published, its structural features suggest a high potential for biological activity. The combination of the proven indole scaffold with the modulating effects of both a hydroxyl and a trifluoromethyl group presents a compelling case for its investigation as a novel therapeutic agent. The synthesis of related structures, such as 6-hydroxy-indole-5-carboxylic acids, has been explored in the context of developing metabolites of known drugs, indicating the relevance of this substitution pattern. nih.gov The exploration of synthetic routes to 1H-Indol-5-ol, 6-(trifluoromethyl)- and the evaluation of its biological profile are therefore promising avenues for future research in the quest for new and improved pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-indol-5-ol

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h1-4,13-14H

InChI Key

BJINGLBYNHTWPO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1h Indol 5 Ol, 6 Trifluoromethyl and Analogous Indole Derivatives

Retrosynthetic Analysis of 1H-Indol-5-ol, 6-(trifluoromethyl)-

A retrosynthetic analysis of 1H-Indol-5-ol, 6-(trifluoromethyl)- reveals several viable pathways by disconnecting the molecule at key bonds to identify simpler, more accessible starting materials. youtube.com The indole (B1671886) core itself is a primary site for disconnection, suggesting the use of well-established indole syntheses. The substituents at the 5- and 6-positions—a hydroxyl group and a trifluoromethyl group, respectively—present distinct synthetic challenges that can be addressed either prior to or following the formation of the indole ring.

One logical retrosynthetic approach is the Fischer indole synthesis, which would disconnect the indole into (4-hydroxy-3-(trifluoromethyl)phenyl)hydrazine and a two-carbon carbonyl equivalent such as acetaldehyde. youtube.com Alternatively, a strategy involving post-formation functionalization of the indole ring could be employed. This might involve the synthesis of a suitable indole precursor followed by regioselective trifluoromethylation at the C6 position and subsequent hydroxylation or demethylation of a methoxy (B1213986) group at the C5 position. The sequence of these functionalization steps is critical due to the directing effects of the substituents on the aromatic ring.

Direct Synthesis Strategies for the Indole Core

A variety of named reactions have been developed for the direct synthesis of the indole nucleus, providing a versatile toolkit for organic chemists. The selection of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis Method Key Reactants General Description
Fischer Indole Synthesis Phenylhydrazine (B124118), Aldehyde or KetoneReaction of a phenylhydrazine with a carbonyl compound in the presence of an acid catalyst, proceeding through a beilstein-archives.orgbeilstein-archives.org-sigmatropic rearrangement. youtube.com
Bischler-Möhlau Indole Synthesis α-Halo-ketone, Aniline (B41778)Involves the reaction of an α-halo-ketone with an excess of aniline to form an α-arylamino-ketone, which then cyclizes. youtube.com
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalate (B1200264)Condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization to yield an indole-2-carboxylic acid. youtube.com
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene, Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)A two-step process involving the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization. youtube.com
Madelung Synthesis N-Acyl-o-toluidineIntramolecular cyclization of an N-acyl-o-toluidine at high temperature using a strong base. youtube.com
Nenitzescu Indole Synthesis Benzoquinone, β-Enamino esterCondensation reaction that directly leads to 5-hydroxyindole (B134679) derivatives. youtube.comresearchgate.net

Approaches for Introducing Trifluoromethyl Groups onto Indole Scaffolds

The trifluoromethyl (CF3) group is a highly sought-after substituent in drug design due to its ability to enhance properties such as metabolic stability, binding affinity, and lipophilicity. rsc.org Several methods have been developed for its incorporation into the indole scaffold.

Friedel-Crafts Hydroxyalkylation Reactions of Indoles with Trifluoromethyl Ketones

The Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones offers a direct method for introducing a trifluoromethyl-containing group. beilstein-journals.orgnih.gov This reaction typically involves the activation of a trifluoromethyl ketone with a Lewis or Brønsted acid, followed by nucleophilic attack from the electron-rich indole, generally at the C3 position. beilstein-journals.orgnih.govrichmond.edunih.gov The resulting product is a tertiary alcohol bearing a trifluoromethyl group. beilstein-archives.org While this method primarily functionalizes the C3 position, subsequent molecular rearrangements could potentially be utilized to achieve substitution at other positions. beilstein-journals.orgnih.gov

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation reagents, often referred to as "CF3+" sources, have gained prominence for the direct introduction of the trifluoromethyl group. rsc.org These reagents are typically hypervalent iodine compounds or electrophilic selenium-based reagents. The regioselectivity of these reactions is highly dependent on the substitution pattern of the indole and the specific reaction conditions. For an unsubstituted indole, trifluoromethylation often preferentially occurs at the C2 or C3 positions. rsc.org

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation strategies involve the reaction of an indole derivative with a nucleophilic "CF3-" source. This approach generally requires the indole to be pre-functionalized with an electrophilic group, such as a halogen, at the desired position of trifluoromethylation. researchgate.net A common method for synthesizing a 6-(trifluoromethyl)indole (B89118) would be the copper-catalyzed reaction of a 6-bromo or 6-iodoindole with a suitable trifluoromethylating agent.

Synthetic Routes for 5-Hydroxyindole Formation

The synthesis of 5-hydroxyindoles is a key step in the preparation of numerous biologically active molecules.

Method Starting Material Key Reagents/Conditions Description
Demethylation 5-Methoxyindole (B15748)BBr3, HBr, or AlCl3Cleavage of the methyl ether of the commercially available 5-methoxyindole to yield the corresponding 5-hydroxyindole.
Nenitzescu Indole Synthesis p-Benzoquinone, β-Enamino esterAcid or base catalysisA condensation-cyclization reaction that directly affords the 5-hydroxyindole scaffold. youtube.comresearchgate.net
From Substituted Anilines Protected 4-aminophenol (B1666318) derivativeMulti-step synthesis (e.g., via Leimgruber-Batcho)Incorporation of a protected hydroxyl group into the starting aniline, which is then carried through an indole synthesis, followed by deprotection.
Intramolecular Diels-Alder Alkynyl furan (B31954) derivativesMicrowave irradiationAn intramolecular Diels-Alder reaction of a furan with an alkyne, followed by an aromatization cascade, can lead to the formation of 5-hydroxyindoles. nih.gov
Air Oxidation 2,3-DihydroindolesStrongly basic environmentA method for converting 2,3-dihydroindoles into indoles. researchgate.net

Intramolecular Alkynol-Furan Diels-Alder Cycloaddition

A convergent and innovative approach to constructing the 5-hydroxyindole core relies on an intramolecular Diels-Alder furan (IMDAF) reaction. nih.gov This strategy is notable because it simultaneously assembles both the benzene (B151609) and pyrrole (B145914) portions of the indole ring system from acyclic or furan-containing precursors. nih.gov

The general methodology involves a one-pot procedure that commences with an intramolecular [4+2] cycloaddition of an alkynol segment onto a furan ring. nih.govacs.orgnih.gov This key step is often accelerated by microwave heating, which drives the reaction toward the desired cycloadduct. nih.govresearchgate.net Following the cycloaddition, a cascade sequence of fragmentation, aromatization, and, if present, N-Boc deprotection occurs to yield the final 3,4-disubstituted 5-hydroxyindole. nih.govacs.org Yields for this process can range from 15-74%, with aromatic substituents on the alkynol starting material generally leading to higher conversion rates. nih.govnih.govresearchgate.net This method provides a powerful and convergent route to the 5-hydroxyindole scaffold, a critical component of the target molecule. nih.gov

Cyclization Reactions for Pyrrole Ring Formation

The construction of the indole nucleus is fundamentally a process of forming a pyrrole ring fused to a benzene ring. Numerous classic and modern cyclization reactions have been developed for this purpose, many of which can be adapted for the synthesis of complex derivatives.

One prominent strategy involves the electrophilic cyclization of a suitably substituted aniline derivative. The Fischer indole synthesis, for example, remains a versatile and widely used method. nih.gov Other important named reactions for indole synthesis include the Bartoli, Gassman, and Larock methods, each offering different pathways and tolerating different functional groups. rsc.orgresearchgate.net

More contemporary methods focus on transition-metal-catalyzed processes. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent provides a direct route to 2-(trifluoromethyl)indoles. organic-chemistry.org In this reaction, N-tosyl or N-mesyl protecting groups are often crucial for the cyclization to proceed efficiently. organic-chemistry.org Another modern approach involves a 6π-electrocyclization followed by a ring-contraction of sulfilimines to generate polysubstituted pyrroles, demonstrating the diverse strategies available for forming the core heterocyclic ring. acs.org Such methods are tolerant of various functional groups, including strongly electron-withdrawing groups like trifluoromethyl. acs.org

Electrochemical Synthesis of Indole Derivatives

In the quest for more sustainable and environmentally benign synthetic methods, electrochemistry has emerged as a powerful tool for constructing indole derivatives. rsc.org Electrochemical synthesis utilizes electrons as "traceless" redox agents, obviating the need for often toxic and costly chemical oxidants or reductants. rsc.orgresearchgate.net These reactions are typically conducted under mild conditions and exhibit high efficiency and atom economy. rsc.org

A variety of electrochemical strategies have been successfully applied to indole synthesis. rsc.orgresearchgate.net These include:

Dehydrogenative Annulation: A ruthenium-catalyzed electrochemical dehydrogenative [3+2] annulation between aniline derivatives and internal alkynes allows for the modular synthesis of functionalized indoles. researchgate.net

Intramolecular Annulation: The intramolecular annulation of 2-alkenylanilines or 2-alkynylanilines is a widely used electrochemical approach to form the indole ring. rsc.org

Cross-Dehydrogenative Coupling: The direct coupling of indoles with other molecules, such as xanthenes, can be achieved electrochemically without any catalyst or external oxidant. acs.org

These methods offer a green alternative to traditional protocols, which often require harsh conditions or expensive transition metals. rsc.org The site-selective functionalization of indoles with groups like hexafluoroisopropanol has also been demonstrated using electrochemical oxidation, highlighting the utility of this approach for creating complex, fluorinated molecules. rsc.org

Electrochemical Method Reactants Key Features Reference
Dehydrogenative Alkyne AnnulationAniline derivatives, Internal alkynesRuthenium-catalyzed, Modular synthesis rsc.org
Intramolecular Annulation2-Vinylanilines, 2-AlkynylanilinesSustainable, Avoids pre-functionalization rsc.org
Site-Selective FunctionalizationIndoles, HexafluoroisopropanolTransition-metal and oxidant-free rsc.org
Cross-Dehydrogenative CouplingIndoles, XanthenesCatalyst and external oxidant-free acs.org

Multicomponent Reaction Strategies for Functionalized Indoles

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov This approach is prized for its operational simplicity, high atom economy, and its ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govtandfonline.com

Several MCRs have been developed or adapted for the synthesis of functionalized indoles. nih.govresearchgate.net

Ugi-type Reactions: A notable example is a two-step sequence beginning with an Ugi-tetrazole four-component reaction (UT-4CR). nih.gov The product of the Ugi reaction can then undergo an acid-catalyzed cyclization to afford highly substituted indoles. nih.govrsc.org This method is particularly effective for anilines bearing electron-donating groups. nih.gov

Sequential One-Pot Reactions: A three-component, one-pot approach can generate 3-substituted indoles by first forming a 3-indolylalcohol in situ from an indole and an aldehyde. This intermediate is then subjected to nucleophilic substitution with a third component, such as an amine, to yield the final product without the need for a metal catalyst. tandfonline.com

Synthesis of Fused Systems: MCRs are also employed to build complex heterocyclic systems onto the indole scaffold. The reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile, for instance, can produce indol-3-yl substituted pyran derivatives. nih.gov

These MCR strategies provide powerful and convergent pathways to complex indole derivatives, minimizing waste and synthetic steps. tandfonline.comrsc.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a specific isomer like 1H-Indol-5-ol, 6-(trifluoromethyl)- necessitates precise control over the chemo-, regio-, and stereoselectivity of the reactions. nih.gov Chemists employ various strategies to ensure that bonds are formed and broken at the correct positions and with the desired spatial orientation.

Regioselectivity , or the control of where a reaction occurs on a molecule, is critical when functionalizing the indole ring. For instance, in MCRs involving meta-substituted anilines, the formation of two different regioisomers is possible, though reaction conditions can often be tuned to favor one over the other. nih.govrsc.org The use of directing groups is another powerful strategy to guide a reaction to a specific C-H bond, such as the C2 or C7 position of the indole. researchgate.net

Chemoselectivity refers to the ability to react with one functional group in the presence of others. This is particularly important when dealing with highly functionalized molecules. For example, electrochemical methods can be highly chemoselective, allowing for the functionalization of the indole core without affecting other sensitive groups in the molecule. acs.org

Stereoselectivity , the control over the 3D arrangement of atoms, is crucial when creating chiral centers. Pericyclic reactions, such as the Diels-Alder reaction, often exhibit high levels of stereoselectivity. researchgate.net Similarly, photocatalytic intramolecular [2+2] cycloadditions have been shown to proceed with excellent stereoselectivity, providing a route to semi-saturated, polycyclic indole analogues. acs.org The presence of electron-withdrawing groups, such as a trifluoromethyl group, can influence the electronic properties of the substrate and thereby affect the selectivity of a given transformation. nih.gov Careful selection of catalysts, solvents, and protecting groups is paramount to achieving the desired selective outcome. organic-chemistry.org

Reactivity and Chemical Transformations of 1h Indol 5 Ol, 6 Trifluoromethyl

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of both an electron-donating hydroxyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position significantly influences the regioselectivity of electrophilic substitution reactions. The hydroxyl group activates the benzene (B151609) portion of the indole ring, while the trifluoromethyl group deactivates it.

Despite the deactivating effect of the trifluoromethyl group, the indole nucleus generally remains reactive towards electrophiles. mdpi.com Halogenation, for instance, can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine, typically leading to substitution at the C3 position, which is the most nucleophilic site of the indole ring. mdpi.com The reaction conditions for these transformations are often mild, not requiring the use of Lewis acid catalysts. mdpi.com

Reactions of the Hydroxyl Group (e.g., Alkylation, Acylation)

The hydroxyl group at the 5-position provides a convenient handle for further functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

Alkylation: The hydroxyl group can be readily alkylated using various alkyl halides or other alkylating agents in the presence of a base. This transformation is crucial for the synthesis of derivatives with altered solubility and biological activity profiles. For example, the synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole has been reported, demonstrating a common O-alkylation reaction. nih.gov

Acylation: Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides, typically in the presence of a base or an acylation catalyst. This reaction introduces an ester functionality, which can serve as a prodrug moiety or a key intermediate for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functionalities onto the indole scaffold. mdpi.comnih.gov These reactions often proceed with high efficiency and functional group tolerance. nih.govresearchgate.net

For 1H-Indol-5-ol, 6-(trifluoromethyl)-, the presence of the hydroxyl group may necessitate protection prior to certain cross-coupling reactions. However, the indole ring itself can participate in various coupling strategies. For instance, if a halogen is introduced at a specific position on the indole ring, it can serve as a handle for Suzuki, Stille, Heck, or Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. researchgate.net

Construction of Fused and Spirocyclic Indole Systems

The unique reactivity of the indole nucleus can be harnessed to construct more complex fused and spirocyclic systems. These intricate architectures are often found in biologically active natural products and pharmaceuticals. nih.govrsc.org

Fused Systems: Intramolecular cyclization reactions are a common strategy to build fused ring systems onto the indole core. nih.gov For example, by introducing appropriate functional groups at the N1 and C2 positions of the indole, subsequent cyclization can lead to the formation of pyrazino[1,2-a]indole (B3349936) derivatives. nih.gov

Spirocyclic Systems: The construction of spiroindoles, where a single atom is part of two rings, has gained significant attention. rsc.orgasianpubs.org One approach involves the reaction of indole-2,3-diones with suitable reagents to form spiro-oxiranes. researchgate.net Trifluoromethylated spiroindolines can also be synthesized through cascade reactions involving radical trifluoromethylation and cyclization. researchgate.net

Oxidative and Reductive Transformations

Oxidative and reductive transformations can be employed to modify the indole core or its substituents.

Oxidation: The indole ring can be susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. For instance, visible-light-induced dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water as an oxygen source has been reported to produce trifluoromethylated C3-aryloyl/acylated indoles. researchgate.net

Reduction: While the indole ring itself is relatively resistant to reduction under standard conditions, other functional groups on the molecule can be selectively reduced. For example, if a nitro group were present on the aromatic ring, it could be reduced to an amino group, providing a new site for further derivatization.

Spectroscopic and Structural Characterization Methodologies for 1h Indol 5 Ol, 6 Trifluoromethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1H-Indol-5-ol, 6-(trifluoromethyl)-, both ¹H and ¹³C NMR would be critical in confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons. The indole (B1671886) N-H proton would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-8.5 ppm. The protons on the aromatic ring will exhibit characteristic splitting patterns. For instance, the proton at the C4 position would likely appear as a singlet, influenced by the adjacent trifluoromethyl group. The proton at C7 would also likely be a singlet. The protons at C2 and C3 of the indole ring would present as doublets or multiplets, depending on their coupling with each other. The hydroxyl proton at C5 would appear as a singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon atom. The carbon atom attached to the trifluoromethyl group (C6) would exhibit a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), a key indicator of the CF₃ group's presence. researchgate.netresearchgate.net The coupling constant for this interaction is typically large, around 270 Hz. researchgate.net Carbons adjacent to the CF₃ group (C5 and C7) would show smaller quartet splittings (²JCF). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the hydroxyl group. For example, in related trifluoromethyl-substituted indoles, the CF₃ carbon appears around 122-124 ppm as a quartet. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting Patterns for 1H-Indol-5-ol, 6-(trifluoromethyl)-.
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Splitting Pattern
N-H8.0 - 8.5-br s
C2~7.0~125m
C3~6.5~103m
C4~7.5~115s
C5-OHVariable-s
C5-~150 (q, ²JCF)-
C6-~123 (q, ¹JCF)-
C7~7.3~110 (q, ²JCF)s
C3a-~128-
C7a-~135-
CF₃-~124 (q)-

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a chiral molecule, it can also determine the absolute configuration.

Table 2: Expected Crystallographic Parameters for 1H-Indol-5-ol, 6-(trifluoromethyl)- Based on Analog Data.
ParameterExpected Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupDependent on packing, often centrosymmetric for racemates
Key Bond Lengths (Å)C-F: ~1.34, C-O: ~1.37, Indole C-C/C-N: standard aromatic
Key Bond Angles (°)F-C-F: ~106, C-C-F: ~113
Key Intermolecular InteractionsO-H···N, N-H···O, C-H···F hydrogen bonds; π-π stacking

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 1H-Indol-5-ol, 6-(trifluoromethyl)-, HRMS would be used to confirm the elemental composition of C₉H₆F₃NO.

In an HRMS experiment, the compound would be ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M+H]⁺ or [M-H]⁻) would be measured with high accuracy. The experimentally determined mass would then be compared to the calculated exact mass for the proposed formula. For instance, a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, was confirmed by HRMS with a found m/z of 294.1046 for the [M+H]⁺ ion, very close to the calculated value of 294.1043. acs.org

Table 3: Expected High-Resolution Mass Spectrometry Data for 1H-Indol-5-ol, 6-(trifluoromethyl)-.
IonMolecular FormulaCalculated Exact Mass (m/z)Expected Observation
[M+H]⁺C₉H₇F₃NO⁺202.0474High-intensity peak within ± 5 ppm of calculated mass
[M-H]⁻C₉H₅F₃NO⁻200.0328High-intensity peak within ± 5 ppm of calculated mass

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1H-Indol-5-ol, 6-(trifluoromethyl)- would exhibit characteristic absorption bands corresponding to its key functional groups.

The O-H stretch of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretch of the indole ring would likely be observed as a sharper peak around 3400 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching vibrations would be visible just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1620 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl group would be found in the 1200-1300 cm⁻¹ range. Crucially, the strong C-F stretching vibrations of the trifluoromethyl group would be expected in the region of 1000-1200 cm⁻¹, often appearing as one of the most intense bands in the spectrum.

Table 4: Expected Infrared (IR) Absorption Frequencies for 1H-Indol-5-ol, 6-(trifluoromethyl)-.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
O-H (hydroxyl)Stretching3200 - 3600Broad, Strong
N-H (indole)Stretching~3400Sharp, Medium
C-H (aromatic)Stretching3000 - 3100Medium to Weak
C=C (aromatic)Stretching1450 - 1620Medium to Strong
C-O (phenol)Stretching1200 - 1300Strong
C-F (trifluoromethyl)Stretching1000 - 1200Very Strong

Advanced Chromatographic Techniques for Purity and Isomer Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating isomers.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) would be the method of choice for determining the purity of 1H-Indol-5-ol, 6-(trifluoromethyl)-. nih.govtandfonline.comnih.gov A C18 column would likely be used with a mobile phase consisting of a mixture of water (often with a modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. cetjournal.it The compound's retention time would be influenced by its polarity, with the hydroxyl group decreasing retention and the trifluoromethyl group increasing it. A pure sample would exhibit a single, sharp peak in the chromatogram.

Isomer Separation: If the synthesis of 1H-Indol-5-ol, 6-(trifluoromethyl)- could potentially yield other isomers (e.g., with the trifluoromethyl group at a different position), HPLC would be crucial for their separation and quantification. Furthermore, if the molecule were chiral (which 1H-Indol-5-ol, 6-(trifluoromethyl)- is not, unless a chiral center is introduced elsewhere), chiral HPLC would be necessary to separate the enantiomers. This typically involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Table 5: Typical HPLC Conditions for the Analysis of Substituted Indoles.
ParameterTypical Conditions
TechniqueReversed-Phase HPLC (RP-HPLC)
Stationary PhaseC18 or C8 silica
Mobile PhaseGradient or isocratic elution with Water/Acetonitrile or Water/Methanol, often with 0.1% Formic Acid or TFA
DetectionUV-Vis (typically around 280 nm for indoles) or Mass Spectrometry (LC-MS)

Theoretical and Computational Studies on 1h Indol 5 Ol, 6 Trifluoromethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. acs.org For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to determine key electronic parameters. researchgate.netnih.govniscpr.res.in These parameters help in understanding the molecule's reactivity and stability.

The electronic structure of a molecule is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For similar compounds, negative energy values for both HOMO and LUMO confirm the stability of the molecule. nih.gov

Global chemical reactivity descriptors, such as ionization potential and electron affinity, provide further insights into the molecule's behavior. The ionization energy is indicative of its thermal stability, while the electron affinity reflects its attraction for electrons. nih.gov These computational tools allow for the analysis and prediction of how a molecule like 1H-Indol-5-ol, 6-(trifluoromethyl)- might interact with other substances. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Indole Derivative

ParameterValue
HOMO Energy-6.39 eV
LUMO Energy-3.51 eV
Energy Gap (Egap)2.88 eV
Ionization Potential6.39 eV
Electron Affinity3.51 eV

Note: The data presented is for a representative indole derivative and is intended to be illustrative of the types of parameters calculated via DFT. Actual values for 1H-Indol-5-ol, 6-(trifluoromethyl)- would require specific calculations.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For indole derivatives, particularly those with substituents like the trifluoromethyl group, different spatial arrangements of atoms, or conformers, can exist. nii.ac.jp These conformers may have different energy levels, and identifying the most stable (lowest energy) conformation is crucial for predicting the molecule's behavior.

Computational methods can be used to explore the potential energy surface of a molecule, which maps the energy of the molecule as a function of its geometry. This exploration helps in identifying various stable conformers and the energy barriers between them. For N-trifluoromethyl indoles, computational studies have shown that the introduction of a trifluoromethyl group can lead to pyramidalization of the nitrogen atom, causing the N-CF3 bond to be out-of-plane with the indole ring. nih.gov This structural feature can significantly influence the molecule's interactions with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is often used to predict how a small molecule (ligand) binds to a protein target. nih.govfrontiersin.orgresearchgate.net For indole derivatives, which are known to interact with various biological targets, molecular docking studies can provide valuable insights into their potential therapeutic applications. nih.govnih.gov

These simulations can predict the binding affinity, which is often expressed as a docking score or binding energy (e.g., in kcal/mol), and identify key interactions such as hydrogen bonds and pi-stacked interactions between the ligand and the amino acid residues of the target protein. nih.govfrontiersin.orgresearchgate.net For instance, studies on other indole derivatives have shown their potential to interact with enzymes like UDP-N-acetylmuramate-alanine ligase and human lanosterol (B1674476) 14α-demethylase. nih.govfrontiersin.orgresearchgate.net

Molecular dynamics simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms in the complex over time. This provides a more dynamic picture of the binding process and the stability of the complex.

Table 2: Illustrative Molecular Docking Results for an Indole Derivative with a Target Enzyme

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interactions
Indole Derivative 1UDP-N-acetylmuramate-alanine ligase-11.5Hydrogen bonds, pi-stacked interactions
Indole Derivative 1Human lanosterol 14α-demethylase-8.5Hydrogen bonds, pi-stacked interactions
Ampicillin (Standard)UDP-N-acetylmuramate-alanine ligase-8.0-
Ampicillin (Standard)Human lanosterol 14α-demethylase-8.1-

Note: This table presents illustrative data from a study on indole derivatives to show the type of information obtained from molecular docking. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethylated Indoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comyoutube.comyoutube.com QSAR models are developed using a dataset of compounds with known activities and are then used to predict the activity of new, untested compounds. youtube.comyoutube.com

For indole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anti-inflammatory and anticancer effects. ijpsr.com These models often use molecular descriptors that quantify various aspects of the molecular structure, including physicochemical properties (like lipophilicity), electronic properties, and topological features. nih.govijpsr.com The trifluoromethyl group, for instance, is known to enhance lipophilicity and metabolic stability, which can be important parameters in QSAR models.

A typical QSAR model can be represented by a mathematical equation that relates the biological activity (e.g., pIC50) to a set of descriptors. The statistical quality of the model is assessed using parameters like the squared correlation coefficient (r2) and the cross-validated squared correlation coefficient (q2). ijpsr.com A robust QSAR model can be a valuable tool in the design and optimization of new trifluoromethylated indole derivatives with desired biological activities. ijpsr.commdpi.com

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and transition states. rsc.orgmit.edumit.edunih.gov A transition state is a high-energy, fleeting configuration of atoms that occurs during a chemical reaction, representing the point of no return from which the reaction must proceed to products. mit.edumit.edu

For reactions involving indole derivatives, such as trifluoromethylation, computational methods can be used to propose plausible reaction pathways. nih.govorganic-chemistry.org For example, studies on the trifluoroacetylation of indoles have provided experimental evidence for the stability of ion pair intermediates. rsc.org More recent research has focused on developing machine learning models to predict transition state structures with high accuracy and speed, which could significantly accelerate the design of new chemical reactions. mit.edumit.edunih.gov

Understanding the reaction mechanism and the structure of the transition state is vital for optimizing reaction conditions and developing more efficient synthetic routes to compounds like 1H-Indol-5-ol, 6-(trifluoromethyl)-. ims.ac.jp For instance, computational studies can help rationalize the regioselectivity observed in the functionalization of indoles. nih.gov

The Role of 1H-Indol-5-ol, 6-(trifluoromethyl)- in the Advancement of Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the design of advanced materials. The trifluoromethyl group (-CF3), in particular, imparts unique electronic and physical properties to a molecular scaffold. When appended to the indole ring system, a prevalent motif in functional materials, it gives rise to compounds with significant potential. This article explores the chemical compound 1H-Indol-5-ol, 6-(trifluoromethyl)- and the broader class of trifluoromethylated indoles, focusing on their application in materials science.

Applications in Advanced Materials Science

The indole (B1671886) core, a bicyclic aromatic heterocycle, is a versatile building block for a wide range of functional materials. The introduction of a trifluoromethyl group, as seen in 1H-Indol-5-ol, 6-(trifluoromethyl)-, can dramatically alter the properties of the parent indole. This has led to extensive research into its potential for creating novel materials with tailored functionalities. chemimpex.com

The design of functional materials hinges on the ability to predictably tune their molecular properties. The trifluoromethyl group is a powerful tool in this regard due to its strong electron-withdrawing nature and high chemical stability. hhu.de In the context of indole-based materials, the -CF3 group can:

Modify Electronic Properties: The potent inductive effect of the -CF3 group can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the indole system. This modification is crucial for designing materials for organic electronics. hhu.de

Enhance Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can shield the indole ring from metabolic degradation and chemical attack, leading to more robust materials. nih.gov

Increase Lipophilicity: The -CF3 group can enhance the lipophilicity of a molecule, which can improve its solubility in organic solvents used in materials processing. nih.gov

Influence Solid-State Packing: The size and polarity of the trifluoromethyl group can influence intermolecular interactions, directing the self-assembly and crystal packing of molecules, which is critical for charge transport in organic semiconductors. hhu.de

The strategic placement of the -CF3 group on the indole ring allows for fine-tuning of these effects. In 1H-Indol-5-ol, 6-(trifluoromethyl)-, the substitution at the 6-position is known to significantly impact the electronic landscape of the molecule. chemimpex.com

The indole ring system is a chromophore, meaning it can absorb and emit light. The introduction of a trifluoromethyl group can modulate these optical properties. The electron-withdrawing nature of the -CF3 group generally leads to a bathochromic (red) shift in the absorption and emission spectra of indole derivatives.

Studies on related trifluoromethylated indoles have provided insights into their electronic behavior. For instance, the introduction of a -CF3 group can increase the electron-accepting ability of the molecule. hhu.de This is a key characteristic for developing n-type organic semiconductors, which are essential for creating complementary circuits in organic electronics.

Below is a table summarizing the key properties of the related compound 6-(Trifluoromethyl)indole (B89118):

PropertyValue
Molecular FormulaC₉H₆F₃N
Molecular Weight185.15 g/mol
Melting Point101 °C
Boiling Point109-110 °C
XLogP33.8
Data sourced from PubChem (CID 2777523) and ChemicalBook (CAS 13544-43-9). nih.govchemicalbook.comuni.lu

The properties of 1H-Indol-5-ol, 6-(trifluoromethyl)- are expected to be influenced by both the hydroxyl (-OH) and trifluoromethyl (-CF3) groups, leading to a unique set of optical and electronic characteristics.

Indole derivatives are well-known for their fluorescent properties, making them valuable as probes in biological imaging and chemical sensing. nih.gov The introduction of a trifluoromethyl group can enhance the performance of these fluorescent probes. chemimpex.com

Research has shown that indole derivatives with a donor-π-acceptor (D-π-A) architecture can exhibit strong fluorescence emission. nih.gov In such a design, the indole ring can act as the electron donor, and an electron-withdrawing group, such as a trifluoromethyl-substituted phenyl group, can act as the acceptor. nih.gov These D-π-A type molecules can display intramolecular charge transfer (ICT), leading to desirable photophysical properties like a large Stokes shift and sensitivity to the local environment.

For example, novel fluorescent compounds based on an indole donor and a trifluoromethyl-phenyl acceptor have been designed and synthesized. nih.gov These compounds have shown potential as fluorescent probes for pH sensing, demonstrating the utility of trifluoromethylated indoles in developing advanced sensory materials. nih.gov

The tunable electronic properties of trifluoromethylated indoles make them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.comhhu.de

Furthermore, the influence of the -CF3 group on molecular packing can lead to well-ordered thin films, which are essential for efficient charge transport in OFETs. hhu.de While specific research on 1H-Indol-5-ol, 6-(trifluoromethyl)- in organic electronic devices is limited, the collective findings for trifluoromethylated aromatic compounds suggest a promising future for this class of materials. hhu.de

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of indole (B1671886) derivatives is evolving to incorporate greener and more efficient methodologies. tandfonline.comtandfonline.com Traditional methods are often being replaced by approaches that reduce waste, utilize less hazardous materials, and are more energy-efficient. tandfonline.comresearchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of indole derivatives. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like indole derivatives in a single step from multiple starting materials, which increases efficiency and reduces waste. researchgate.netrsc.org A notable example is an innovative two-step reaction to assemble the indole core from readily available anilines and other simple molecules, using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.org

Green Solvents and Catalysts: Research is increasingly focused on using water and other environmentally friendly solvents in indole synthesis. researchgate.netrsc.org The development of novel SO3H-functionalized ionic liquids that can be used as catalysts in water is a significant step in this direction. rsc.org

Metal-Free Synthesis: Efforts are being made to develop synthetic routes that avoid the use of metal catalysts, which can be toxic and difficult to remove from the final product. rsc.orgdergipark.org.tr For instance, a metal-free method for synthesizing 2-trifluoromethylindoles using the inexpensive and low-toxicity CF3SO2Na has been described. rsc.org

Domino Reactions: These one-pot reactions involve multiple bond-forming transformations, providing a streamlined approach to complex molecules like 2-(trifluoromethyl)indoles from simple starting materials. organic-chemistry.org

Interactive Data Table: Comparison of Synthetic Methodologies for Indole Derivatives
MethodologyKey AdvantagesExample Application
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsSynthesis of pyran-annulated indole analogs tandfonline.com
Multicomponent Reactions High efficiency, reduced waste, atom economyDe novo assembly of the indole core from anilines rsc.org
Green Solvents/Catalysts Environmentally benign, reduced toxicityFischer indole synthesis in water using ionic liquids rsc.org
Metal-Free Synthesis Avoids toxic metal catalystsSynthesis of 2-trifluoromethylindoles with CF3SO2Na rsc.org
Domino Reactions Streamlined synthesis of complex moleculesSynthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines organic-chemistry.org

Advanced Automation and High-Throughput Screening in Synthesis and Discovery

The drug discovery process is being revolutionized by automation and high-throughput screening (HTS), enabling the rapid synthesis and evaluation of large compound libraries. nih.govrsc.org This is particularly relevant for indole derivatives due to their vast chemical space and therapeutic potential. rug.nl

Key advancements include:

Automated Synthesis Platforms: Technologies like acoustic droplet ejection (ADE) are being used for the miniaturized and automated synthesis of indole derivatives on a nanomole scale. nih.govrsc.orgnih.gov This allows for the rapid exploration of a wide range of building blocks and reaction conditions with minimal resource consumption. nih.govrsc.org

High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, allowing for the screening of millions of compounds against biological targets. nih.govrsc.org The development of stable indole-based probes is crucial for the HTS of drug binding to proteins like human serum albumin. unl.edu

Miniaturization and Data Analysis: The miniaturization of synthesis and the analysis of the resulting large datasets allow for a deeper exploration of chemical space and a better understanding of structure-activity relationships. nih.gov This approach helps in the rapid identification of promising lead compounds. rug.nl

Interactive Data Table: Technologies in Automated Synthesis and Screening
TechnologyApplication in Indole ResearchKey Benefits
Acoustic Droplet Ejection (ADE) Automated nanomole-scale synthesis of indole libraries nih.govrsc.orgnih.govMiniaturization, speed, reduced resource consumption nih.govrsc.org
High-Throughput Screening (HTS) Screening large libraries of indole derivatives for biological activity nih.govrsc.orgRapid identification of hits, target validation
High-Performance Affinity Chromatography (HPAC) Characterization of drug-protein interactions using indole-based probes unl.eduRapid and selective analysis of binding

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Activity Prediction

Key applications include:

Computer-Aided Drug Design (CADD): Structure-based drug design and molecular modeling are used to design and identify novel indole derivatives with potential therapeutic activity. nih.govresearchgate.net This involves docking studies to predict how these compounds will bind to their biological targets. nih.govresearchgate.net

Predictive Modeling: AI and ML models can be trained on existing data to predict the properties and biological activities of new, unsynthesized indole derivatives. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Generative Models: AI can be used to generate novel molecular structures with desired properties. researchgate.net This "inverse design" approach can be used to create new indole-based compounds that are optimized for a specific biological target. researchgate.net

Autonomous Molecular Design: The ultimate goal is to create a closed-loop system where AI designs new molecules, which are then automatically synthesized and tested, with the results fed back into the AI to improve the next round of designs. nih.gov

Interactive Data Table: AI and ML in Indole Drug Discovery
AI/ML ApplicationDescriptionExample
Computer-Aided Drug Design (CADD) Using computational methods to design and screen new drug candidates.Design of indole-2-carboxamides as PI3Kα/EGFR inhibitors. nih.gov
Predictive Modeling Using machine learning to predict the properties and activities of molecules.Predicting the binding affinity of indole derivatives to target proteins. nih.gov
Generative Models Using AI to generate novel molecular structures with desired properties.Inverse design of new indole-based therapeutic candidates. researchgate.net
Autonomous Molecular Design Integrating AI, automated synthesis, and high-throughput screening in a closed loop. nih.govAccelerated discovery and optimization of small molecule therapeutics. nih.gov

Expanding the Scope of Biological Targets for Trifluoromethylated Indoles

The unique properties of the trifluoromethyl group, such as its high lipophilicity and metabolic stability, make trifluoromethylated indoles attractive scaffolds for drug discovery. mdpi.com These compounds have shown promise against a wide range of biological targets. nih.govmdpi.com

Potential therapeutic applications include:

Anticancer Agents: Indole derivatives are being investigated for their ability to target various pathways involved in cancer, such as protein kinases and tubulin. nih.govmdpi.com The trifluoromethyl group can enhance the potency and selectivity of these compounds. nih.gov

Anti-inflammatory Agents: Indomethacin, an indole-containing drug, is a well-known non-steroidal anti-inflammatory drug (NSAID). nih.gov New trifluoromethylated indole derivatives could offer improved anti-inflammatory properties with fewer side effects. nih.gov

Neurodegenerative Diseases: Indole derivatives are being explored for the treatment of diseases like Alzheimer's. nih.govrsc.org The ability of the trifluoromethyl group to cross the blood-brain barrier could be advantageous in this context.

Antimicrobial Agents: The indole scaffold is found in many natural products with antimicrobial activity. nrfhh.com Trifluoromethylation could lead to the development of new and more potent antimicrobial drugs. nrfhh.com

Interactive Data Table: Biological Targets of Indole Derivatives
Therapeutic AreaBiological Target/MechanismReference
Cancer Protein kinases, Tubulin, HDAC nih.govmdpi.com
Inflammation COX-2, NF-κB nih.gov
Neurodegenerative Diseases Acetylcholinesterase, BuChE, Aβ amyloid aggregation nih.govrsc.org
Infectious Diseases Various microbial targets nrfhh.com

Exploration of Catalytic Applications for Indole Derivatives

Beyond their biological activities, indole derivatives are also finding applications in the field of catalysis. Their unique electronic and structural properties make them suitable for use as ligands in transition metal catalysis and as organocatalysts.

Emerging catalytic applications include:

Chiral Ligands: Axially chiral indole-based frameworks are valuable as chiral ligands in asymmetric catalysis. nih.gov These ligands can be used to control the stereochemistry of chemical reactions, which is crucial in the synthesis of pharmaceuticals. nih.gov

Organocatalysis: Indole derivatives can act as metal-free catalysts for a variety of organic transformations. dergipark.org.tr This is a rapidly growing area of research, as organocatalysts are often cheaper, less toxic, and more environmentally friendly than their metal-based counterparts. dergipark.org.tr

Photoredox Catalysis: Indole derivatives can be used in photoredox catalysis, where visible light is used to drive chemical reactions. acs.org This is a powerful and sustainable approach to organic synthesis. acs.org

Interactive Data Table: Catalytic Applications of Indole Derivatives
ApplicationDescriptionExample
Chiral Ligands Use of chiral indole derivatives to control the stereochemistry of reactions.Enantioselective synthesis of C7-indolino- and C7-indolo biaryl atropisomers. nih.gov
Organocatalysis Use of indole derivatives as metal-free catalysts.Ammonium chloride catalyzed synthesis of xanthen-1-one derivatives. dergipark.org.trnih.gov
Photoredox Catalysis Use of indole derivatives in light-driven chemical reactions.Photoredox C(2)-arylation of indole- and tryptophan-containing biomolecules. acs.org

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(trifluoromethyl)-1H-indol-5-ol, and what critical parameters influence reaction efficiency?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen atmosphere, as described for analogous indole derivatives, is a viable approach . Key steps include:

  • Solvent selection (e.g., PEG-400:DMF mixtures for solubility and reactivity ).
  • Use of CuI as a catalyst to promote triazole formation .
  • Purification via column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization .
    • Critical Parameters : Reaction time (12–24 hours), temperature (room temperature to 70°C), and catalyst loading (1–1.5 eq CuI) significantly impact yield .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 6-(trifluoromethyl)-1H-indol-5-ol?

  • 1H/13C NMR : Key signals include the indole NH proton (δ ~8.6 ppm in DMSO-d6) and trifluoromethyl carbon (δ ~120–125 ppm, q, J = 270–280 Hz) .
  • HRMS : Accurate mass analysis (e.g., FAB-HRMS) confirms molecular ion peaks (e.g., [M+H]+) with deviations <5 ppm .
  • TLC : Rf values in EtOAc:hexanes (e.g., 0.33–0.49) aid in monitoring reaction progress .

Q. What purification strategies are optimal for isolating 6-(trifluoromethyl)-1H-indol-5-ol from complex mixtures?

  • Flash Column Chromatography : Use polar solvents (e.g., EtOAc) with non-polar modifiers (hexanes) to separate by polarity .
  • Recrystallization : Hot EtOAc or MeOH/water mixtures can yield pure crystals, leveraging solubility differences .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in coupling reactions involving 6-(trifluoromethyl)-1H-indol-5-ol intermediates?

  • Steric Effects : The bulky trifluoromethyl group may hinder reactivity; optimize steric environment via:

  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Alternative catalysts (e.g., Pd-based systems for cross-couplings) .
    • Solvent Optimization : Switch to high-boiling solvents (e.g., DMF or DMSO) to improve solubility of CF3-substituted intermediates .

Q. What experimental and computational approaches resolve discrepancies between theoretical and observed NMR shifts in CF3-indole derivatives?

  • Experimental : Use deuterated solvents with varying polarities (e.g., CDCl3 vs. DMSO-d6) to assess hydrogen bonding effects .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and identify electronic effects of the CF3 group .

Q. How does the trifluoromethyl group influence the indole ring’s electronic properties and reactivity in 6-(trifluoromethyl)-1H-indol-5-ol?

  • Electron-Withdrawing Effect : The CF3 group decreases electron density at the 6-position, directing electrophilic substitution to the 4- or 7-position .
  • Reactivity : Enhanced oxidative stability compared to non-fluorinated analogs, enabling harsh reaction conditions (e.g., acidic/basic media) .

Q. What challenges arise in X-ray crystallographic analysis of 6-(trifluoromethyl)-1H-indol-5-ol, and how can SHELX programs address them?

  • Challenges : Disorder in CF3 group orientation due to rotational freedom; weak diffraction from light atoms (C, N, O) .
  • Solutions : Use SHELXL for high-resolution refinement with anisotropic displacement parameters and SHELXD for phase problem resolution in twinned crystals .

Q. What strategies validate the biological activity of 6-(trifluoromethyl)-1H-indol-5-ol derivatives, such as enzyme inhibition or antimicrobial effects?

  • Assay Design :

  • Enzyme Inhibition: Measure IC50 via fluorogenic substrates (e.g., for kinases or oxidoreductases) .
  • Antimicrobial Testing: Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
    • SAR Studies : Modify substituents (e.g., triazole or methoxy groups) to correlate structure with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.